
7-Bromo-1,2,2-trimethyl-1,2,3,4-tetrahydroquinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-1,2,2-trimethyl-1,2,3,4-tetrahydroquinoxaline is a chemical compound with the molecular formula C11H15BrN2 . It is used as a pharmaceutical intermediate .
Molecular Structure Analysis
The molecular structure of this compound contains a total of 30 bonds; 15 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 secondary amine (aromatic), and 1 tertiary amine .Scientific Research Applications
Synthesis and Chemical Properties
Efficient Synthesis of Quinoline Derivatives : This compound is involved in the synthesis of various quinoline derivatives. The bromination reaction of 1,2,3,4-tetrahydroquinoline leads to efficient yields of tribromoquinoline and dibromo-tetrahydroquinoline. These compounds are valuable in synthetic chemistry for producing novel trisubstituted quinoline derivatives (Şahin et al., 2008).
Cyclization and Behavior in Acidic Media : The compound shows unique behavior in acidic media. It undergoes intramolecular cyclization and forms various complex structures, demonstrating its potential in organic synthesis and medicinal chemistry applications (Gall' & Shishkin, 1983).
Applications in Organic Synthesis
Generation of Unsymmetrical Isodihydropyridine : This compound plays a role in the preparation of unsymmetrical isodihydropyridines, which are useful intermediates in the synthesis of various organic compounds (Drinkuth et al., 2001).
Functional Tetrahydroquinoxalines from Perfluoroaromatic Precursors : It is used in the synthesis of functional tetrahydroquinoxalines, which are interesting scaffolds in drug discovery. The reaction with N,N′-dimethylethylene diamine results in functionalised tetrahydroquinoxaline systems (Sandford et al., 2007).
Potential in Drug Discovery and Pharmacology
Synthesis of N,N'-Alkylated Tetrahydroquinoxalines : This compound is involved in the synthesis of dicyano tetrahydroquinoxalines alkylated on nitrogen atoms, which can be used to prepare various compounds containing isoindoline fragments, highlighting its relevance in pharmacological research (Abramov et al., 2002).
Antioxidant Activity of Fused Heterocyclic Compounds : The compound's derivatives demonstrate significant antioxidant activities, making them of interest in the study of compounds for oxidative stress-related disorders (Nishiyama et al., 2003).
Safety and Hazards
Properties
IUPAC Name |
6-bromo-3,3,4-trimethyl-1,2-dihydroquinoxaline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2/c1-11(2)7-13-9-5-4-8(12)6-10(9)14(11)3/h4-6,13H,7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEYGGUOGVVTLFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC2=C(N1C)C=C(C=C2)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
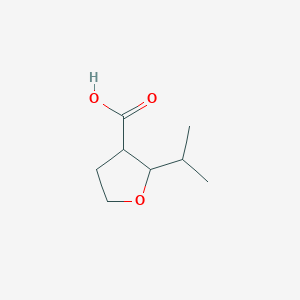
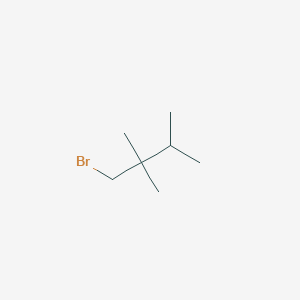



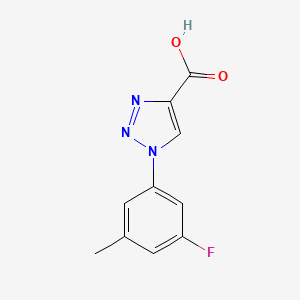
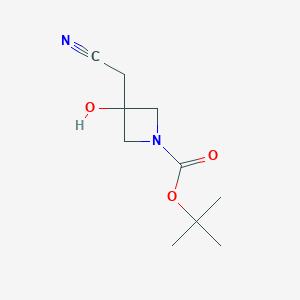

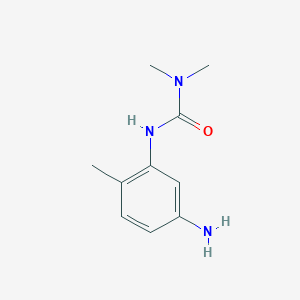

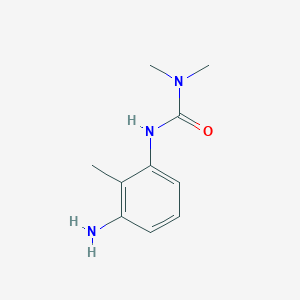
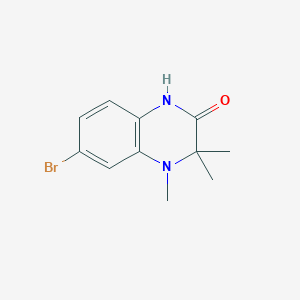

![2-Methyl-3-[2-(trifluoromethyl)phenyl]prop-2-enal](/img/structure/B1380195.png)
